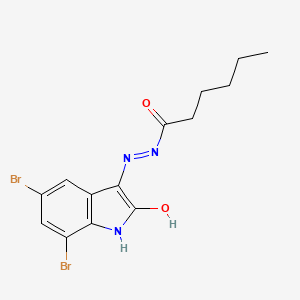

(E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)hexanehydrazide

Description

(E)-N'-(5,7-Dibromo-2-oxoindolin-3-ylidene)hexanehydrazide is a synthetic hydrazide derivative featuring a 5,7-dibromo-substituted indolinone core and a hexanehydrazide side chain. The 5,7-dibromo substitution likely enhances molecular weight (≈425–450 g/mol) and lipophilicity compared to non-halogenated derivatives, influencing solubility and bioavailability. The hexane chain may improve membrane permeability relative to aromatic hydrazides .

Properties

IUPAC Name |

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Br2N3O2/c1-2-3-4-5-11(20)18-19-13-9-6-8(15)7-10(16)12(9)17-14(13)21/h6-7,17,21H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYSUKUJFXQGPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N=NC1=C(NC2=C1C=C(C=C2Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Br2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)hexanehydrazide typically involves the following steps:

Formation of the oxoindoline core: Starting from an appropriate indole derivative, bromination is carried out to introduce bromine atoms at the 5 and 7 positions.

Hydrazone formation: The dibromo-oxoindoline is then reacted with hexanehydrazide under acidic or basic conditions to form the hydrazone linkage.

Industrial Production Methods

Industrial production methods for such compounds would involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)hexanehydrazide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of (E)-N’-(5,7-dibromo-2-oxoindolin-3-ylidene)hexanehydrazide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Substituent Effects on the Indolinone Core

Halogenation Patterns

- 5-Bromo Derivatives: 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide (): Exhibits anti-inflammatory activity, with a furan-carbohydrazide side chain. N′-(5-Bromo-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide (6d, ): Yield 66%, Mp 296–297°C. Bromine substitution correlates with higher melting points due to increased molecular symmetry and halogen bonding .

5-Fluoro Derivatives :

- Molecular formula C₁₄H₁₆N₄O₄, with a polar nitro group reducing solubility in non-polar solvents .

Di-Substituted Derivatives

The 5,7-dibromo substitution in the target compound is unique among the analogs.

Hydrazide Side Chain Modifications

Aliphatic vs. Aromatic Hydrazides

- Hexanehydrazide (Target Compound): The aliphatic chain may improve solubility in organic solvents (e.g., ethanol, DMF) compared to aromatic analogs. For example, (E)-N'-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide () has a calculated LogP ≈2.5, suggesting moderate lipophilicity .

- Furan-2-carbohydrazide (): Aromatic systems like furan reduce flexibility but enhance π-π stacking interactions, as seen in the anti-inflammatory activity of 5-bromo-furan derivatives .

- Imidazo[2,1-b]thiazole-5-carbohydrazide (): Heterocyclic side chains (e.g., 6-methylimidazothiazole) contribute to anti-proliferative activity against cancer cells, with IC₅₀ values in the µM range .

Substituted Benzohydrazides

- (E)-N'-(5-Bromo-2-oxoindolin-3-ylidene)-3,4-dimethoxybenzohydrazide (): Methoxy groups enhance solubility in polar solvents (e.g., DMSO) and introduce hydrogen-bonding sites (IR: 3383 cm⁻¹ for N-H) .

- (E)-N-(5-Bromo-2-oxoindolin-3-ylidene)-2-(4-chlorophenoxy)acetohydrazide (): The chlorophenoxy group increases molecular weight (MW 404.22) and may improve pharmacokinetic stability .

Spectroscopic Data

- IR Spectroscopy: Target Compound (Inferred): Expected N-H stretches ≈3400–3200 cm⁻¹, C=O (indolinone) ≈1680–1700 cm⁻¹, and C=N ≈1620 cm⁻¹, aligning with analogs like 6d (IR: 1705 cm⁻¹ for C=O) . 5-Fluoro Derivative (): Distinct C-F stretch ≈1126 cm⁻¹, absent in brominated compounds .

- NMR Spectroscopy: ¹H NMR: Bromine substituents deshield adjacent protons (e.g., 5-bromo derivatives show aromatic protons at δ7.42–7.46 ppm) . ¹³C NMR: The indolinone carbonyl in 5,7-dibromo derivatives is expected at δ≈156–164 ppm, similar to 6d (δ156.98 ppm) .

Biological Activity

(E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)hexanehydrazide is a synthetic compound belonging to the hydrazide class, characterized by its dibromo-substituted oxoindoline moiety linked to a hexanehydrazide chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis Overview:

- Formation of the Oxoindoline Core: The synthesis begins with bromination of an appropriate indole derivative to introduce bromine at positions 5 and 7.

- Hydrazone Formation: The dibromo-oxoindoline is reacted with hexanehydrazide under acidic or basic conditions to form the hydrazone linkage.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, derivatives of dibromoisatin have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that specific derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cells, indicating potent anticancer properties .

Anticonvulsant Activity

In a related study involving 5,7-dibromoisatin semicarbazones, several compounds showed promising anticonvulsant activity. The evaluation was performed using the maximal electroshock (MES) seizure test on mice, where certain derivatives exhibited significant protective effects against seizures with minimal neurotoxicity . This suggests that this compound may also possess similar anticonvulsant properties.

The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate signaling pathways associated with cell proliferation and apoptosis, thereby exerting its anticancer effects. Further experimental studies are necessary to elucidate the precise mechanisms involved.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| (E)-N'-(5,7-dichloro-2-oxoindolin-3-ylidene)hexanehydrazide | Structure | Moderate anticancer activity |

| (E)-N'-(5,7-difluoro-2-oxoindolin-3-ylidene)hexanehydrazide | Structure | Low cytotoxicity |

The presence of bromine atoms in this compound enhances its reactivity and biological activity compared to its chloro or fluoro analogs.

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that derivatives of dibromoisatin showed significant cytotoxicity against MCF-7 breast cancer cells. The study utilized flow cytometry and cell viability assays to assess the effects on cell cycle progression and apoptosis induction .

- Anticonvulsant Research : Another research effort focused on assessing the anticonvulsant effects of various semicarbazones derived from dibromoisatin. The results indicated that certain compounds provided substantial seizure protection without notable side effects on motor functions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.